

Spectroscopic Analysis of N-(4-Hydroxyphenyl)Phthalimide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(4-Hydroxyphenyl)Phthalimide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **N-(4-Hydroxyphenyl)Phthalimide**, a compound of interest in medicinal chemistry and materials science. This document summarizes key spectroscopic data, outlines detailed experimental protocols for its characterization, and presents visual workflows for its synthesis and analysis.

Core Data Presentation

The following tables summarize the essential spectroscopic data for **N-(4-Hydroxyphenyl)Phthalimide**.

Table 1: General and Physical Properties

Property	Value	Reference
IUPAC Name	2-(4-hydroxyphenyl)isoindole-1,3-dione	[1]
Molecular Formula	C ₁₄ H ₉ NO ₃	[1]
Molecular Weight	239.23 g/mol	[1]
CAS Number	7154-85-0	[1]
Melting Point	295-297 °C	[2]
Appearance	Off-white to light yellow solid	[3]

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.60 - 8.10	m	Aromatic Protons (Phthalimide ring)
5.20 - 5.50	br s	Hydroxyl Proton (-OH)

Note: Predicted data suggests aromatic proton signals between δ 7.6–8.1 ppm and a hydroxyl group resonance between δ 5.2–5.5 ppm.[4] Actual experimental conditions may cause variations.

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
168.7	Carbonyl Carbons (C=O)
132.2	Aromatic Carbons (Phthalimide ring)
126.5	Aromatic Carbons (Phthalimide ring)
132.1	Aromatic Carbons (Hydroxyphenyl ring)
115.0 - 130.0	Aromatic Carbons (Hydroxyphenyl ring)

Note: This is a representative collection of expected shifts. Specific assignments require further 2D NMR analysis.

Table 4: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
~3200	O-H stretching (hydroxyl group)
~1770	C=O stretching (imide carbonyls)

Note: The provided data is based on typical ranges for the functional groups present.[\[4\]](#)

Table 5: UV-Vis Spectroscopic Data

Solvent	λ_{max} (nm)
Ethanol	215

Note: The absorption maximum is for the parent compound, phthalimide, in ethanol and serves as a reference point.[\[5\]](#) The hydroxyphenyl substituent will influence the absorption spectrum.

Table 6: Mass Spectrometry Data

m/z	Interpretation
239	[M] ⁺
240	[M+H] ⁺
262	[M+Na] ⁺

Note: The table shows the molecular ion and common adducts.[\[6\]](#) Fragmentation patterns for N-substituted phthalimides often involve the loss of CO and the N-substituent.[\[7\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **N-(4-Hydroxyphenyl)Phthalimide** are provided below.

Synthesis of N-(4-Hydroxyphenyl)Phthalimide

The most common method for the synthesis of **N-(4-Hydroxyphenyl)Phthalimide** is the condensation reaction between phthalic anhydride and 4-aminophenol.^[4]

Materials:

- Phthalic anhydride
- 4-Aminophenol
- Toluene
- p-Toluenesulfonic acid (PTSA)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of phthalic anhydride and 4-aminophenol in toluene.
- Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1 equivalents).
- Heat the reaction mixture to reflux (approximately 110 °C) for 9 hours. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
- After the reaction is complete, cool the mixture to room temperature.
- The product will precipitate out of the solution. Collect the solid by vacuum filtration.
- Wash the solid with cold toluene to remove any unreacted starting materials.
- Dry the product in a vacuum oven to yield **N-(4-Hydroxyphenyl)Phthalimide**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in an NMR tube.
- **Instrumentation:** A standard NMR spectrometer (e.g., 400 MHz or 600 MHz) is used.[8]
- **1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T_1 relaxation time for quantitative measurements, and a spectral width that covers the entire range of expected proton chemical shifts.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
 - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- **Instrumentation:** A standard FT-IR spectrometer is used.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm^{-1}). A background spectrum of the empty spectrometer should be recorded prior to sample analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_{max}).

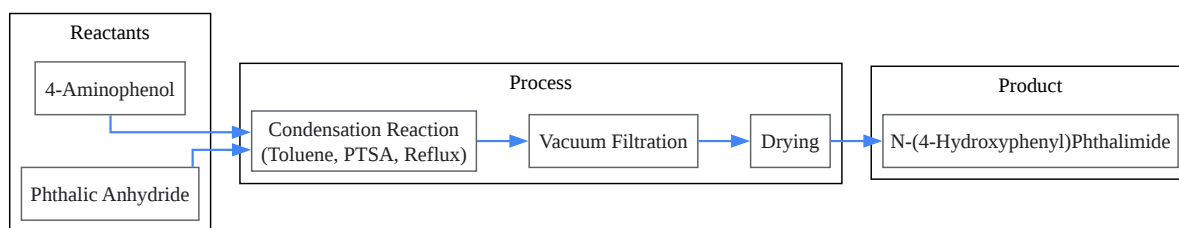
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Fill a second quartz cuvette with the sample solution.
 - Place both cuvettes in the spectrophotometer and record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm).

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the instrument.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used. High-resolution mass spectrometry (e.g., Q-TOF) can provide accurate mass measurements.[\[7\]](#)
- Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in the desired mass range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

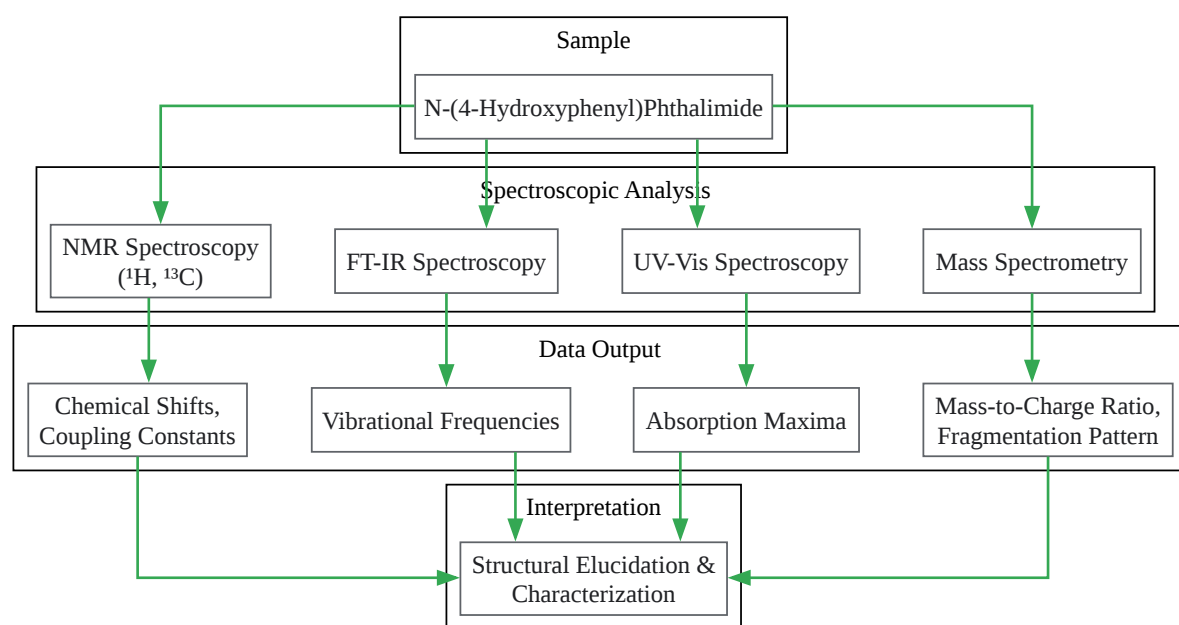
Mandatory Visualizations

The following diagrams illustrate the synthesis and analytical workflows for **N-(4-Hydroxyphenyl)Phthalimide**.



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Caption: Synthesis workflow for **N-(4-Hydroxyphenyl)Phthalimide**.



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Caption: Workflow for the spectroscopic analysis of a chemical compound.

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